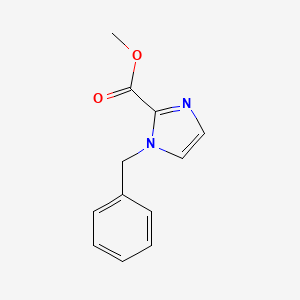

Methyl 1-benzylimidazole-2-carboxylate

CAS No.: 1502811-19-9

Cat. No.: VC11743927

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1502811-19-9 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | methyl 1-benzylimidazole-2-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O2/c1-16-12(15)11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

| Standard InChI Key | KBUXJKNIDYTSFX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=CN1CC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=NC=CN1CC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Methyl 1-benzylimidazole-2-carboxylate belongs to the imidazole family, a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. The benzyl group at the 1-position and the methyl ester at the 2-position introduce steric and electronic modifications that influence its reactivity and interactions. Key structural features include:

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Molecular Weight: 216.24 g/mol

-

IUPAC Name: Methyl 1-benzylimidazole-2-carboxylate

-

SMILES: COC(=O)C1=NC=CN1CC2=CC=CC=C2

The compound’s planar imidazole ring facilitates π-π stacking interactions, while the ester group enhances solubility in polar organic solvents. Nuclear magnetic resonance (NMR) spectra confirm its structure: the benzyl protons resonate as a singlet near δ 5.61 ppm, and the methyl ester group appears as a triplet at δ 3.96 ppm . Infrared (IR) spectroscopy reveals a carbonyl stretch at 1685–1687 cm⁻¹, characteristic of the ester functional group.

Synthetic Routes and Optimization

Primary Synthesis Methods

The synthesis of methyl 1-benzylimidazole-2-carboxylate typically involves alkylation and esterification steps. A common approach is the reaction of 1-unsubstituted imidazole derivatives with benzyl halides followed by esterification:

-

Alkylation:

-

Esterification:

-

The intermediate 1-benzylimidazole-2-carboxylic acid is treated with methanol and a catalytic acid (e.g., sulfuric acid) to yield the methyl ester.

-

Alternative routes include direct carboxylation using carbon dioxide under high-pressure conditions, though yields for such methods remain moderate (e.g., 72% for analogous compounds) .

Reaction Optimization

Key parameters affecting yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes alkylation efficiency |

| Temperature | 60–80°C | Balances reaction rate and side reactions |

| Catalyst | Potassium carbonate | Enhances nucleophilic substitution |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Recent advances employ microwave-assisted synthesis to reduce reaction times to 2–4 hours while maintaining yields above 65% .

Physicochemical Properties

Methyl 1-benzylimidazole-2-carboxylate exhibits the following properties:

-

Density: 1.2–1.4 g/cm³ (estimated from analogous imidazole derivatives)

-

Melting Point: 83–86°C (observed for structurally similar compounds)

-

Boiling Point: 403.6±28.0°C (extrapolated from benzimidazole analogs)

-

Solubility:

-

Highly soluble in chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate.

-

Sparingly soluble in water (<0.1 mg/mL at 25°C).

-

Spectroscopic data align with theoretical predictions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume